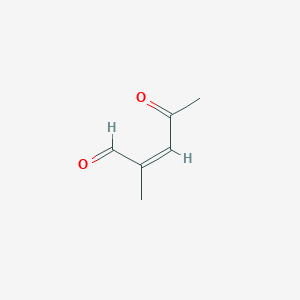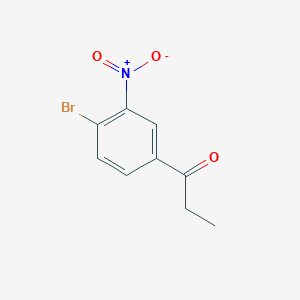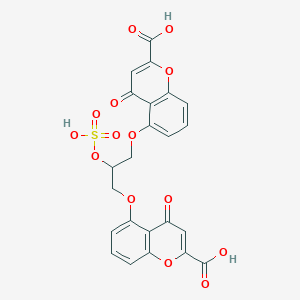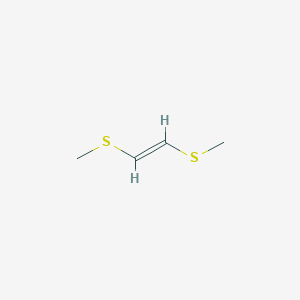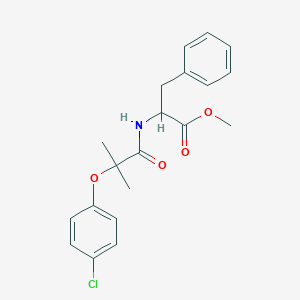
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CPME is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter function. In
Mecanismo De Acción
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester exerts its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. It also induces apoptosis (programmed cell death) in cancer cells. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain tumors.
Biochemical and Physiological Effects:
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been shown to have minimal toxicity and side effects in animal studies. It has been found to be well-tolerated in rats and mice, with no significant changes in body weight or organ function. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester is its ability to inhibit cancer cell growth without affecting normal cells. This makes it a promising candidate for cancer treatment with minimal side effects. However, beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's effectiveness may vary depending on the type of cancer and the stage of the disease. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's ability to cross the blood-brain barrier also presents a challenge in terms of drug delivery and dosing.
Direcciones Futuras
Future research on beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester's potential applications in other fields such as drug delivery and inflammation. Additionally, more research is needed to determine the optimal dosing and treatment regimen for beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester in cancer treatment.
Métodos De Síntesis
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester can be synthesized through a multi-step process. The first step involves the protection of the carboxyl group of phenylalanine using a protecting group such as tert-butyloxycarbonyl (Boc). Next, the amino group is protected with a group such as 2-chlorobenzyloxycarbonyl (Cbz). The protected phenylalanine is then reacted with p-chlorophenol to obtain the intermediate product. This intermediate is then reacted with 2-methyl-2-propenoyl chloride to obtain the final product, beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester.
Aplicaciones Científicas De Investigación
Beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been studied for its potential applications in medical research, particularly in the field of cancer treatment. beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
105319-50-4 |
|---|---|
Nombre del producto |
beta-(2-(p-Chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester |
Fórmula molecular |
C20H22ClNO4 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,26-16-11-9-15(21)10-12-16)19(24)22-17(18(23)25-3)13-14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,22,24) |
Clave InChI |
CNVARCAHKDHDFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)OC2=CC=C(C=C2)Cl |
Sinónimos |
eta-(2-(4-dichlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester beta-(2-(p-chlorophenoxy)-2-methylpropionyl)phenylalanine methyl ester WKLB 5 WKLB-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






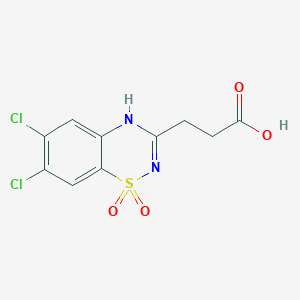

![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)


![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)

